pKa Shift of 3.45 Log Units Relative to the Des-Methyl Analog Governs Ionization State at Physiological pH
The predicted acid dissociation constant (pKa) of 4,5-diamino-6-methyl-2-thiopyrimidine is 11.14 ± 0.10, compared with 7.69 ± 0.10 for 4,5-diamino-2-mercaptopyrimidine—the identical scaffold lacking the 6-methyl group . This ΔpKa of 3.45 units corresponds to an approximately 2,800-fold difference in the equilibrium constant for proton dissociation. At pH 7.4, the Henderson–Hasselbalch equation indicates that the target compound is >99.9% in its neutral (un-ionized) form, whereas the des-methyl comparator is approximately 34% ionized (deprotonated at the thiol/thione position). The 6-methyl group exerts a marked electron-donating inductive effect that stabilizes the protonated thione tautomer, directly accounting for the elevated pKa [1].
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 11.14 ± 0.10 (predicted) |
| Comparator Or Baseline | 4,5-Diamino-2-mercaptopyrimidine (CAS 14623-58-6): pKa = 7.69 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = 3.45 units (~2,800-fold difference in Ka) |
| Conditions | Predicted values from ChemicalBook database using ACD/Labs calculation methods |
Why This Matters
A 3.45-unit pKa difference dictates whether the compound is neutral or ionized at physiological pH, directly affecting solubility in organic vs. aqueous media, passive membrane permeability, and metal-chelation behavior—all critical parameters for selecting the correct intermediate in medicinal chemistry or coordination chemistry campaigns.
- [1] Chemical Physics, 2014, 439, 1–11. Quantum chemical study of molecular and spectroscopic properties, conformational equilibrium, thione↔thiol tautomerism and intermolecular double proton transfer reaction of a diaminopyrimidine-thione derivative. View Source
